molecular formula C9H15N3O B13988605 3-((Tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-5-amine

3-((Tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-5-amine

Cat. No.: B13988605
M. Wt: 181.23 g/mol
InChI Key: XOZPXVWXFBGNEG-UHFFFAOYSA-N
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Description

5-[(Tetrahydro-2H-pyran-4-yl)methyl]-1H-pyrazol-3-amine is a compound that features a pyrazole ring substituted with a tetrahydropyran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(Tetrahydro-2H-pyran-4-yl)methyl]-1H-pyrazol-3-amine typically involves the reaction of tetrahydropyran derivatives with pyrazole precursors. One common method includes the use of cerium ammonium nitrate to facilitate the reaction of 1,4- and 1,5-diols with pyrazole derivatives . This reaction is carried out at room temperature and yields the desired product with high stereoselectivity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Catalysts such as platinum or lanthanide triflates can be employed to enhance the efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions

5-[(Tetrahydro-2H-pyran-4-yl)methyl]-1H-pyrazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring or the tetrahydropyran moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of substituted pyrazole or tetrahydropyran derivatives.

Scientific Research Applications

5-[(Tetrahydro-2H-pyran-4-yl)methyl]-1H-pyrazol-3-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-[(Tetrahydro-2H-pyran-4-yl)methyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(Tetrahydro-2H-pyran-4-yl)methyl]-1H-pyrazol-3-amine is unique due to the combination of the tetrahydropyran and pyrazole moieties, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C9H15N3O

Molecular Weight

181.23 g/mol

IUPAC Name

5-(oxan-4-ylmethyl)-1H-pyrazol-3-amine

InChI

InChI=1S/C9H15N3O/c10-9-6-8(11-12-9)5-7-1-3-13-4-2-7/h6-7H,1-5H2,(H3,10,11,12)

InChI Key

XOZPXVWXFBGNEG-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1CC2=CC(=NN2)N

Origin of Product

United States

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